molecular formula C8H11FN2 B1398943 1-(5-Fluoro-pyridin-3-yl)-propylamine CAS No. 1249949-01-6

1-(5-Fluoro-pyridin-3-yl)-propylamine

Cat. No.: B1398943
CAS No.: 1249949-01-6
M. Wt: 154.18 g/mol
InChI Key: RQNWPQALDVFYLP-UHFFFAOYSA-N
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Description

1-(5-Fluoro-pyridin-3-yl)-propylamine is a fluorinated pyridine derivative Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased metabolic stability and lipophilicity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoro-pyridin-3-yl)-propylamine typically involves the fluorination of pyridine derivatives. One common method is the direct fluorination of pyridine N-oxide, which can produce fluorinated pyridines in moderate yields at room temperature . Another approach involves the use of Selectfluor® for the preparation of substituted 3-fluoropyridines .

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using specialized reagents and catalysts. These methods are designed to maximize yield and purity while minimizing the production of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-pyridin-3-yl)-propylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Reagents like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are employed.

    Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is a typical reducing agent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can produce different functionalized derivatives.

Scientific Research Applications

1-(5-Fluoro-pyridin-3-yl)-propylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-pyridin-3-yl)-propylamine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets, which can include enzymes, receptors, and other proteins. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Fluoro-pyridin-3-yl)-propylamine is unique due to its specific substitution pattern and the presence of the propylamine group. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other fluorinated pyridines.

Properties

IUPAC Name

1-(5-fluoropyridin-3-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2/c1-2-8(10)6-3-7(9)5-11-4-6/h3-5,8H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNWPQALDVFYLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CN=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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